3-Chloro-2-isopropoxypyridine
Overview
Description
3-Chloro-2-isopropoxypyridine is a heterocyclic compound with the molecular formula C8H10ClNO. It belongs to the pyridine family and is used extensively in diverse fields such as agrochemicals, pharmaceuticals, and chemical synthesis. This compound is known for its role in the production of picoxystrobin, a fungicide used worldwide to protect crops.
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this reaction are the carbon atoms that are to be coupled.
Mode of Action
In the context of the Suzuki–Miyaura coupling, 3-Chloro-2-isopropoxypyridine likely undergoes a palladium-catalyzed reaction . The process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
As a reagent in the suzuki–miyaura coupling, it contributes to the formation of carbon–carbon bonds , which are fundamental in organic synthesis and can lead to the creation of complex organic compounds.
Result of Action
In the context of Suzuki–Miyaura coupling, it contributes to the formation of new carbon–carbon bonds , enabling the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-isopropoxypyridine typically involves the reaction of 2-chloropyridine with isopropyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the isopropoxy group.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium alkoxides or amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Various substituted pyridines.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
3-Chloro-2-isopropoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and other biological activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, particularly fungicides like picoxystrobin.
Comparison with Similar Compounds
- 2-Chloro-3-isopropoxypyridine
- 3-Chloro-4-isopropoxypyridine
- 3-Chloro-2-methoxypyridine
Comparison: 3-Chloro-2-isopropoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher efficacy in certain applications, such as fungicide production, due to its optimal binding affinity and stability.
Properties
IUPAC Name |
3-chloro-2-propan-2-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEQVJQATJJYFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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